2-Methylallylmagnesium chloride

Catalog No.
S3330744
CAS No.
5674-01-1
M.F
C4H7ClMg
M. Wt
114.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylallylmagnesium chloride

CAS Number

5674-01-1

Product Name

2-Methylallylmagnesium chloride

IUPAC Name

magnesium;2-methanidylprop-1-ene;chloride

Molecular Formula

C4H7ClMg

Molecular Weight

114.86 g/mol

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

VBBBKPRFPDSTNT-UHFFFAOYSA-M

SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]

Synthesis of Complex Molecules

-Methylallylmagnesium chloride acts as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium. This nucleophilic character allows it to react with various carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This reaction is the foundation for the synthesis of various complex organic molecules, including:

  • Natural Products

    Scientists have employed 2-Methylallylmagnesium chloride for the synthesis of natural products like (-)-aplysin, a bioactive compound found in some marine sponges [].

  • Pharmaceuticals

    The reagent plays a role in the synthesis of pharmaceuticals like acutumine, a potential anti-cancer agent [].

2-Methylallylmagnesium chloride is an organomagnesium compound with the chemical formula C₄H₇ClMg. It is classified as a Grignard reagent, which are widely utilized in organic synthesis due to their nucleophilic properties. This compound features a branched alkyl chain, providing unique reactivity compared to linear Grignard reagents. In its pure form, 2-methylallylmagnesium chloride appears as a colorless or pale yellow liquid and is typically stored in a tetrahydrofuran solution to maintain stability and prevent hydrolysis .

, particularly nucleophilic additions. It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols after hydrolysis. For instance, when reacting with esters, it can yield tertiary alcohols through a two-step process involving nucleophilic attack and subsequent hydrolysis . Additionally, it can engage in coupling reactions with electrophiles, making it versatile for synthesizing complex organic molecules.

The synthesis of 2-methylallylmagnesium chloride typically involves the reaction of magnesium metal with 2-methylallyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

Mg+C4H7ClC4H7MgCl\text{Mg}+\text{C}_4\text{H}_7\text{Cl}\rightarrow \text{C}_4\text{H}_7\text{MgCl}

This process requires careful control of moisture to prevent the formation of byproducts due to hydrolysis. The resulting solution is usually concentrated to achieve the desired molarity for further applications .

2-Methylallylmagnesium chloride serves various applications in organic synthesis. Its primary use is as a nucleophile in the formation of alcohols from carbonyl compounds. It has also been employed in the synthesis of complex natural products and pharmaceuticals, including:

  • Aplysin: A compound derived from marine sponges known for its potential medicinal properties.
  • Acutumine: A bioactive compound investigated for various therapeutic effects.
  • Dimedol: An organic compound used in flavoring and fragrance industries .

Several compounds share similarities with 2-methylallylmagnesium chloride, particularly within the class of Grignard reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
2-Methylallylmagnesium chlorideC₄H₇ClMgBranched alkyl chain; versatile nucleophile
Ethylmagnesium bromideC₂H₅MgBrLinear structure; commonly used for nucleophilic additions
Isobutylmagnesium chlorideC₄H₉ClMgBranched structure; used similarly but less reactive than 2-methylallyl
Phenylmagnesium bromideC₆H₅MgBrAromatic ring; used in coupling reactions

The branched structure of 2-methylallylmagnesium chloride provides distinct reactivity patterns compared to its linear counterparts, making it particularly useful in synthesizing complex organic molecules where steric hindrance plays a role in selectivity during reactions .

Steric Effects of Methyl Substituent on Transition States

The methyl group at the γ-position creates a 1,3-diaxial interaction with approaching electrophiles, increasing the activation energy for nucleophilic attack by 12–15 kJ/mol compared to allylmagnesium chloride [1]. Infrared spectroscopy data shows a 27 cm⁻¹ bathochromic shift in the C-Cl stretching frequency of 3-chloro-2-methylpropene upon Grignard formation, indicating reduced electron density at the reactive α-carbon due to steric inhibition of resonance [1]. This electronic modulation explains the 52–72% selectivity range for Grignard formation across different concentrations (Table 12–13) [1].

Batch reactions at 0.5 mol/L exhibit 64% selectivity with fine magnesium turnings versus 52% with coarse particulates, demonstrating how reagent-surface interactions mitigate steric effects [1]. The Wurtz coupling byproduct increases from 3% to 28% when concentration escalates to 2.0 mol/L, as crowding promotes magnesium-halide exchange pathways [1].

Comparative Reactivity with Allylic vs. Propargylic Electrophiles

2-Methylallylmagnesium chloride shows 3.8× faster kinetics with allylic bromides than propargylic chlorides in THF at 15°C, attributable to the orbital alignment mismatch between the nucleophile’s sp³-hybridized carbon and propargyl sp-hybridized electrophiles [1]. The methyl group’s +I effect raises the HOMO energy of the Grignard reagent by 0.7 eV compared to phenylmagnesium chloride, enhancing its nucleophilicity toward electron-deficient allylic systems [2] [3].

Competition experiments reveal a 68:32 product ratio when reacting with equimolar cinnamaldehyde and propargyl aldehyde, confirming the kinetic preference for allylic substrates [1]. Transition state calculations show a 0.3 Å longer forming bond length in propargylic adducts, indicating later transition states with higher activation barriers [3].

Cross-Coupling Reaction Dynamics

Transmetalation Processes in Transition Metal Catalysis

The Schlenk equilibrium generates 28–42% MgCl₂ and R₂Mg species in THF solutions, as evidenced by ebullioscopic measurements showing 1.8–2.4 association factors [3]. These magnesium dichloride domains act as Lewis acidic sites that pre-coordinate palladium catalysts, reducing the activation energy for transmetalation by 18 kJ/mol [3]. Kinetic isotope experiments (kH/kD = 1.2) suggest rate-determining magnesium-to-palladium transfer rather than oxidative addition [3].

In Suzuki-Miyaura couplings, the reaction rate increases 3-fold when using micro annular gear pumps instead of syringe pumps, attributed to improved mass transfer of the Grignard reagent’s dimeric species [1]. The magnesium chloride byproduct forms a 6-membered transition state during transmetalation, as shown by DFT calculations with a 0.98 Å Mg-Pd distance [3].

Role of Magnesium Coordination in Oxidative Addition Steps

Tetrahydrofuran solvent molecules create a trigonal bipyramidal geometry around magnesium, leaving one axial site open for substrate coordination [1]. This coordination vacancy enables simultaneous interaction with aryl halides and transition metals during oxidative addition. In Negishi couplings, the magnesium center stabilizes the η³-allyl palladium complex through d-orbital backdonation, lowering the transition state energy by 24 kJ/mol compared to non-coordinated systems [3].

2-Methylallylmagnesium chloride (chemical formula C₄H₇ClMg, molecular weight 114.86 g/mol, CAS number 5674-01-1) represents a specialized organometallic compound within the broader class of Grignard reagents [1] [2]. This compound exhibits complex structural arrangements and dynamic behavior patterns that are characteristic of allylmagnesium species in solution and solid states [3] [4].

Solution-Phase Aggregation States in Ether Solvents

The solution-phase behavior of 2-methylallylmagnesium chloride in ethereal solvents follows the well-established principles governing Grignard reagent aggregation [5] [6]. In diethyl ether and tetrahydrofuran solutions, the compound exists in dynamic equilibrium between multiple aggregation states, consistent with the Schlenk equilibrium that characterizes organometallic magnesium compounds [5].

The aggregation behavior is fundamentally influenced by the coordinating ability of the ether solvent molecules [7] [6]. In tetrahydrofuran, which serves as a stronger Lewis base compared to diethyl ether, the compound predominantly adopts monomeric forms stabilized by solvent coordination [6] [8]. The magnesium center typically coordinates with two ether molecules, resulting in solvated species of the general formula [2-methylallyl-MgCl(solvent)₂] [5].

SolventPrimary Aggregation StateCoordination NumberStability Factor
TetrahydrofuranMonomeric4-5High
Diethyl EtherDimeric/Oligomeric4-6Moderate
Mixed Ether SystemsVariable4-5Intermediate

In diethyl ether solutions, the weaker coordinating ability of the solvent promotes formation of dimeric and higher oligomeric species through halide bridging interactions [5] [6]. These aggregated forms feature magnesium-chlorine-magnesium bridge structures that enhance the overall stability of the organometallic species in solution [9] [6].

The equilibrium composition in ethereal solutions involves redistribution reactions between the organomagnesium halide, diorganomagnesium species, and magnesium dihalide components [5] [10]. For 2-methylallylmagnesium chloride, this equilibrium can be represented as: 2 [(2-methylallyl)MgCl] ⇌ [(2-methylallyl)₂Mg] + [MgCl₂] [5].

Temperature-Dependent Nuclear Magnetic Resonance Spectral Changes

Temperature-dependent nuclear magnetic resonance spectroscopy reveals significant insights into the dynamic behavior of 2-methylallylmagnesium chloride [11] [12]. At ambient temperatures, the compound exhibits characteristic fluxional behavior that manifests as averaged nuclear magnetic resonance signals for the allyl ligand [13] [4].

The proton nuclear magnetic resonance spectrum of 2-methylallylmagnesium chloride at room temperature typically displays a quintet pattern for the central allyl proton and doublet signals for the terminal methylene protons [1] [13]. This spectral pattern indicates rapid exchange processes occurring on the nuclear magnetic resonance timescale, resulting in apparent equivalence of otherwise distinct proton environments [11] [4].

Temperature (°C)Spectral CharacteristicsExchange RateObservations
25Averaged signalsFastQuintet/doublet pattern
0Slight broadeningIntermediateBeginning of decoalescence
-30Moderate broadeningSlowPartial resolution
-70Minimal changeVery slowLimited freezing

Upon cooling to temperatures below 0°C, gradual broadening of the nuclear magnetic resonance signals occurs, indicating a decrease in the rate of dynamic exchange processes [11] [12]. However, complete freezing of the fluxional behavior is rarely achieved even at temperatures as low as -95°C, suggesting that the energy barriers for ligand rearrangement remain relatively low [4] [13].

The temperature coefficient studies demonstrate that the chemical shift values of both the allyl protons and the coordinated ether molecules exhibit systematic variations with temperature [12] [14]. These changes reflect alterations in the electronic environment around the magnesium center as thermal energy affects the aggregation equilibria and coordination geometries [12] [15].

Fluxionality of Allyl-Magnesium Bonding Modes

The fluxional behavior observed in 2-methylallylmagnesium chloride arises from rapid interconversion between different allyl-magnesium bonding modes [13] [4]. While the compound predominantly adopts eta-1 (η¹) bonding in the presence of coordinating solvents, dynamic processes allow for transient formation of alternative coordination arrangements [4] [3].

The allyl ligand in 2-methylallylmagnesium chloride can theoretically adopt multiple bonding modes including eta-1 (σ-bonded), eta-2, and eta-3 (π-bonded) arrangements [3] [4]. However, computational studies and experimental evidence indicate that the eta-1 bonding mode represents the thermodynamically favored arrangement when sufficient donor ligands are present [4] [16].

The fluxional processes involve several distinct mechanisms including allyl rotation, metal-carbon bond breaking and reformation, and solvent exchange [13] [11]. The activation energies for these processes are typically in the range of 8-15 kcal/mol, consistent with the observed temperature dependence of the nuclear magnetic resonance spectra [11] [12].

Bonding ModeGeometryStabilityOccurrence
η¹ (sigma)LinearHighestPredominant
η² (pi-partial)BentIntermediateTransient
η³ (pi-full)PlanarVariableRare in solution
μ²-η¹:η³BridgingHighHeterobimetallic

The methyl substituent on the allyl ligand introduces additional steric considerations that influence the fluxional behavior [4] [13]. The presence of the methyl group creates asymmetry in the allyl system, leading to preferential adoption of specific conformations that minimize steric interactions with coordinated solvent molecules [13] [3].

X-ray Crystallographic Studies of Solid-State Configurations

X-ray crystallographic investigations of related allylmagnesium chloride compounds provide valuable structural insights applicable to understanding the solid-state configurations of 2-methylallylmagnesium chloride [17] [18]. While specific crystal structure determinations for the 2-methylallyl derivative remain limited, systematic studies of analogous compounds reveal consistent structural motifs [9] [16].

The solid-state structures of allylmagnesium chlorides typically feature dimeric arrangements with bridging chloride ligands [17] [18]. In these configurations, each magnesium center adopts a distorted tetrahedral or trigonal bipyramidal coordination geometry, depending on the number and nature of coordinated ligands [9] [16].

Crystallographic studies of ethylmagnesium bromide dietherate revealed a dimeric structure with double bromide bridges and trans-arranged ethyl groups [17] [5]. This structural motif is expected to be representative of related allylmagnesium halides, including the 2-methylallyl derivative [18] [9].

Structural ParameterTypical Range2-Methylallyl (Expected)Reference Compounds
Mg-C bond length (Å)2.15-2.252.18-2.22Allylmagnesium species
Mg-Cl bond length (Å)2.35-2.452.38-2.42Chloride-bridged dimers
Mg-O bond length (Å)2.00-2.102.02-2.08Ether coordination
Cl-Mg-Cl angle (°)85-9588-92Bridging geometry

More complex tetrameric arrangements have been observed in certain organometallic magnesium compounds, where multiple magnesium centers are connected through both halide bridges and additional interactions [9] [16]. These extended structures demonstrate the tendency of magnesium organometallics to form coordination polymers in the solid state [16] [19].

The incorporation of coordinated ether molecules in the crystal lattice significantly influences the overall structural arrangement [17] [9]. Tetrahydrofuran coordination typically results in more compact structures compared to diethyl ether coordination, due to the superior donor ability and smaller steric profile of tetrahydrofuran [9] [6].

Recent crystallographic studies of heterobimetallic allylmagnesium compounds have revealed unprecedented coordination modes including mu-2-eta-1:eta-3 and mu-3-eta-1:eta-3:eta-3 arrangements [3] [4]. While these exotic bonding modes are observed primarily in heterobimetallic systems with alkali metal co-cations, they demonstrate the structural flexibility inherent in allylmagnesium coordination chemistry [3] [16].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (97.5%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-19-2023

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